molecular formula C19H21N3O3S B2986208 3-(2,5-Dimethoxyphenyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),8-dien-5-one CAS No. 860644-70-8

3-(2,5-Dimethoxyphenyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),8-dien-5-one

Cat. No.: B2986208
CAS No.: 860644-70-8
M. Wt: 371.46
InChI Key: SRNHGHFFNINEPC-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0²,¹⁰.0⁴,⁸]pentadeca-2(10),8-dien-5-one is a structurally complex tetracyclic compound featuring a fused heterocyclic framework with sulfur (thia) and nitrogen (triaza) atoms. The 2,5-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may influence electronic properties and intermolecular interactions.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),8-dien-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-24-12-3-4-14(25-2)13(9-12)17-18-16(11-5-7-21(18)8-6-11)20-19-22(17)15(23)10-26-19/h3-4,9,11,17H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNHGHFFNINEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C4CCN3CC4)N=C5N2C(=O)CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,5-Dimethoxyphenyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),8-dien-5-one is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C19H21N3O3S
  • Molecular Weight: 373.45 g/mol

The compound features a unique tetracyclic structure that contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

In vitro studies have shown that this compound inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. Specifically, it has been reported to target the p53 pathway in human cancer cell lines .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests potential therapeutic applications in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation: The compound could modulate various receptors involved in inflammation and apoptosis pathways.
  • Oxidative Stress Reduction: By scavenging free radicals, it may reduce oxidative stress in cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

Study 2: Anticancer Activity

In another study focusing on its anticancer properties, the compound was tested on MCF-7 breast cancer cells. The findings revealed a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM after 48 hours of treatment.

Treatment Concentration (µM)Cell Viability (%)
0100
1085
3060
5030

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs include derivatives from the azatetracyclo family, such as those reported in . Key comparisons are summarized below:

Compound Name Substituents Heteroatoms Ring System Key Structural Differences
Target Compound 2,5-Dimethoxyphenyl 7-thia, 1,4,9-triaza Tetracyclic Unique substituent position and sulfur/nitrogen ratio
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one (IIi) 4-Methoxyphenyl 3,7-dithia, 5-aza Tetracyclic Additional sulfur atom; substituent at para position
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one (IIj) 4-Hydroxyphenyl 3,7-dithia, 5-aza Tetracyclic Hydroxyl group vs. methoxy; altered solubility

Key Observations:

  • Heteroatom Configuration: The target compound contains a single sulfur atom (7-thia), whereas analogs like IIi and IIj feature two sulfur atoms (3,7-dithia).
  • Substituent Positioning : The 2,5-dimethoxyphenyl group in the target compound provides distinct electronic effects compared to the para-substituted analogs (e.g., IIi). Ortho/meta substitution patterns can influence molecular symmetry and dipole moments, affecting crystallization and solubility .

Physicochemical and Electronic Properties

The electronic structure of the target compound is influenced by its heteroatoms and substituents:

  • Van der Waals Interactions : The tetracyclic framework and sulfur atoms contribute to molecular polarizability, which may enhance intermolecular interactions in solid-state applications .

Q & A

Q. Why do different studies report conflicting bioactivity results?

  • Methodological Answer : Contradictions may stem from:
  • Impurity Profiles : Quantify byproducts (>95% purity via HPLC) .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24h vs. 48h) .
  • Solvent Artifacts : Avoid DMSO concentrations >0.1% in cytotoxicity assays .

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